An In-depth Technical Guide to the Oxepin Ring System: Synthesis and Reactivity
An In-depth Technical Guide to the Oxepin Ring System: Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The oxepin ring system, a seven-membered oxygen-containing heterocycle, represents a fascinating and challenging scaffold in organic chemistry and medicinal chemistry. Its unique structural and electronic properties, characterized by a boat-like conformation and a dynamic valence tautomeric relationship with its corresponding benzene (B151609) oxide, have intrigued chemists for decades. This technical guide provides a comprehensive overview of the synthesis and reactivity of the oxepin core, with a focus on methodologies relevant to researchers and professionals in drug development.
Introduction to the Oxepin Ring System
Oxepine (C₆H₆O) is an unsaturated seven-membered heterocycle that exists in a temperature- and solvent-dependent equilibrium with its valence tautomer, benzene oxide.[1][2] This equilibrium is a defining feature of the oxepin system and significantly influences its reactivity.[2] The parent oxepin is a non-planar, non-aromatic molecule, exhibiting properties of a cyclic polyene.[3][4] The presence of the oxepin motif in a variety of natural products with interesting biological activities has spurred the development of numerous synthetic strategies to access this unique heterocyclic core.[3][5]
Synthesis of the Oxepin Ring System
A diverse array of synthetic methodologies has been developed to construct the oxepin and its derivatives. These methods can be broadly categorized into several key strategies, each with its own advantages and limitations.
Intramolecular Cyclization Reactions
2.1.1. Ullmann Condensation
The intramolecular Ullmann condensation is a powerful and widely employed method for the formation of the oxepin ring, particularly for the synthesis of dibenzo[b,f]oxepines.[3][6] This copper-catalyzed reaction involves the formation of a diaryl ether linkage, followed by ring closure.
Table 1: Selected Examples of Oxepin Synthesis via Intramolecular Ullmann Condensation
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-hydroxy-2',4'-dinitrostilbenes | Sodium azide (B81097), DMSO, 120 °C, 24 h | Substituted dibenzo[b,f]oxepines | - | [6] |
| Z-stilbene precursor | Copper(I)triflate, caesium carbonate | Salvianolic acid N precursor | 88 | [3][4] |
| Phenol and dihaloarene | CuI, Salox, Cs₂CO₃, MeCN, 80 °C | Diaryl ether intermediate | 69-85 | [6] |
| Dihydrostilbene precursor | CuBr·DMS | Dihydro[b,f]oxepine derivative | 89 | [7] |
Experimental Protocol: Synthesis of a Dibenzo[b,f]oxepine Precursor via Intramolecular Ullmann Coupling [8]
This protocol provides a general procedure for the intramolecular Ullmann coupling to form a dihydrooxepine intermediate.
-
Reagents:
-
Precursor molecule containing a vinyl halide and a hydroxyl group
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Copper(I) iodide (CuI) (0.1-0.2 eq)
-
1,10-phenanthroline (0.1-0.2 eq)
-
Anhydrous, degassed dimethylformamide (DMF) or pyridine
-
-
Procedure:
-
To a reaction vessel, add the precursor molecule, cesium carbonate, copper(I) iodide, and 1,10-phenanthroline.
-
Add anhydrous, degassed solvent to achieve a substrate concentration of 0.01-0.1 M.
-
Heat the reaction mixture to 110-140 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2.1.2. Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile tool for the synthesis of various cyclic structures, including dihydrooxepins.[3][9] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the formation of a new double bond with the concomitant release of a small volatile olefin.
Table 2: Selected Examples of Dihydrooxepin Synthesis via Ring-Closing Metathesis
| Starting Material | Catalyst | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Diene precursor for Janoxepin | Grubbs' second-generation catalyst | - | Dihydrooxepin intermediate | 81 |[3] | | Racemic diene 150 | Grubbs' first-generation catalyst (4 additions of 5 mol%) | Benzene, reflux, 20 h | Oxygen-bridged cyclooctene (B146475) 151 | 83 |[3][4] | | Prochiral 4-(allyloxy)hepta-1,6-diynes | Grubbs' first-generation catalyst, ethene | Dichloromethane, 25 °C | 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Moderate to excellent |[10] | | Silyl (B83357) ether 17 | Grubbs' II catalyst | - | Cyclic silyl ether 6 | High |[9] |
Experimental Protocol: General Procedure for Ring-Closing Metathesis [11]
This protocol outlines a general procedure for performing RCM on a peptide-resin, which can be adapted for the synthesis of dihydrooxepins in solution.
-
Reagents:
-
Diene substrate
-
Grubbs' catalyst (e.g., 0.17 equivalents)
-
1,2-dichloroethane (B1671644) (to make a 10 mM solution)
-
-
Procedure:
-
Dissolve the Grubbs' catalyst in 1,2-dichloroethane to prepare a 10 mM solution.
-
Degas the catalyst solution.
-
Add the degassed catalyst solution to the diene substrate.
-
Stir the mixture at room temperature for 2 hours.
-
The reaction can be monitored by TLC or HPLC.
-
Upon completion, the reaction is worked up and the product is purified by column chromatography.
-
Cycloaddition Reactions
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful method for the construction of the oxepin ring system, often starting from furan (B31954) derivatives. The initial [4+2] cycloaddition between a furan and a dienophile forms a 7-oxanorbornadiene (B1225131) intermediate, which can then be converted to the oxepine through subsequent photochemical or thermal rearrangement.[12][13]
Experimental Protocol: General Diels-Alder Reaction [14][15]
This is a generalized protocol for a Diels-Alder reaction, which can be adapted for the synthesis of oxepin precursors.
-
Reagents:
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Dienophile (e.g., maleic anhydride)
-
Solvent (e.g., ethyl acetate/hexane or xylene)
-
-
Procedure:
-
Dissolve the dienophile in the chosen solvent in an Erlenmeyer flask, warming if necessary.
-
Cool the solution in an ice bath.
-
Add the diene to the solution and swirl to mix.
-
Allow the product to crystallize. Gentle heating to redissolve and slow cooling can promote recrystallization.
-
Collect the product by suction filtration.
-
Reactivity of the Oxepin Ring System
The reactivity of oxepins is largely dictated by the dynamic equilibrium with their benzene oxide tautomers and their cyclic polyene character.
Valence Tautomerism: Oxepin-Benzene Oxide Equilibrium
The equilibrium between oxepin and benzene oxide is a cornerstone of its chemistry.[1][2] The position of this equilibrium is influenced by factors such as temperature, solvent polarity, and the nature of substituents on the ring.[2] At cryogenic temperatures in a nonpolar environment, oxepin is slightly more stable than benzene oxide.[1][16][17] However, solvent interactions can reverse this stability.[1][16][17]
Table 3: Thermodynamic Data for the Benzene Oxide-Oxepin Equilibrium
| Parameter | Value | Conditions | Reference |
| ΔG²⁹⁸ | -1.51 kcal/mol | Argon matrix, 3 K (resembles room temp. equilibrium) | [1] |
| ΔG²⁹⁸ (calculated) | -1.20 kcal/mol | CCSD(T)/def2-TZVP | [1] |
| ΔH | -1.7 kcal/mol | CF₃Br/pentane | [2] |
| ΔG (approx.) | -1.3 kcal/mol | Room temperature | [2] |
| Rate constant (1 → 2) | ~5.3 x 10⁻⁵ s⁻¹ | Solid argon, 3 K | [1] |
Cycloaddition Reactions
As cyclic polyenes, oxepins can participate in cycloaddition reactions, acting as either a 2π, 4π, or 6π component depending on the reaction partner.[12] With electron-poor dienophiles, the benzene oxide tautomer is often the reactive species, undergoing a [4+2] cycloaddition.[12]
Reactions with Electrophiles and Nucleophiles
The oxepin-benzene oxide system can react with both electrophiles and nucleophiles. Protonation typically occurs at the oxygen atom, leading to ring opening and the formation of phenols.[18] The benzene oxide tautomer can react with nucleophiles in a manner analogous to simple epoxides, although it is generally unreactive towards nitrogen nucleophiles like ammonia (B1221849) and amines but does react with the azide ion.[18]
Oxepins in Medicinal Chemistry and Drug Development
The oxepin scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[19] A notable example is doxepin (B10761459), a tricyclic antidepressant that contains a dibenzo[b,f]oxepine core.[20]
Doxepin Metabolism Pathway
The metabolic pathway of doxepin involves several cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6.[20] The major metabolic route is demethylation to the active metabolite desmethyldoxepin (nordoxepin).[20]
Logical Workflow for Oxepin-Containing Drug Discovery
The synthesis of novel oxepin derivatives for drug discovery often follows a structured workflow, starting from initial hit identification to lead optimization.
Spectroscopic Characterization of Oxepins
The characterization of oxepin derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR: The protons on the oxepin ring typically appear in the olefinic region of the ¹H NMR spectrum. For the parent oxepin at low temperatures, distinct peaks for the oxepin and benzene oxide tautomers can be observed, with oxepin protons appearing around 5.1 and 6.3 ppm and benzene oxide protons at 4.0 and 6.3 ppm.[3][4]
¹³C NMR: The carbon atoms of the oxepin ring also give characteristic signals in the ¹³C NMR spectrum, which can be used to confirm the structure of the heterocyclic core.
IR Spectroscopy: The IR spectrum of an oxepin derivative will show characteristic C-H and C=C stretching frequencies for the olefinic portions of the molecule, as well as a C-O-C stretching band.
Table 4: General Spectroscopic Data Ranges for Oxepin Derivatives
| Technique | Functional Group | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |
| IR | C=O (in oxazepinones) | 1653-1677 | [21] |
| IR | C-O-C | Varies with substitution | [22][23] |
| ¹H NMR | Olefinic H (Oxepin) | 5.1 - 6.3 | [3][4] |
| ¹H NMR | Epoxide H (Benzene Oxide) | 4.0, 6.3 | [3][4] |
| ¹³C NMR | Olefinic C | Varies with substitution | [24][25] |
Conclusion
The oxepin ring system continues to be an area of active research, driven by the quest for novel synthetic methodologies and the desire to harness the biological potential of oxepin-containing molecules. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this unique heterocyclic scaffold. A thorough understanding of the interplay between the oxepin and benzene oxide tautomers is crucial for predicting and controlling the outcomes of chemical transformations involving this fascinating ring system. As new catalytic systems and synthetic methods are developed, the accessibility and utility of oxepin derivatives in drug discovery and other fields are poised to expand even further.
References
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- 7. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
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